2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine (CAS 22123-13-3) is a heterocyclic aromatic compound featuring a pyridine core substituted with chlorine at the 2-position, a phenyl group at the 6-position, and a trifluoromethyl group at the 4-position. This specific substitution pattern confers distinct chemical and biological properties, including enhanced metabolic stability and lipophilicity from the trifluoromethyl group, and a reactive handle for cross-coupling reactions via the chloro substituent.

Molecular Formula C12H7ClF3N
Molecular Weight 257.64 g/mol
CAS No. 22123-13-3
Cat. No. B3034779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine
CAS22123-13-3
Molecular FormulaC12H7ClF3N
Molecular Weight257.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl
InChIInChI=1S/C12H7ClF3N/c13-11-7-9(12(14,15)16)6-10(17-11)8-4-2-1-3-5-8/h1-7H
InChIKeyHAUKGUXOGUZTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine (CAS 22123-13-3): A Unique Scaffold for Medicinal Chemistry and Cross-Coupling


2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine (CAS 22123-13-3) is a heterocyclic aromatic compound featuring a pyridine core substituted with chlorine at the 2-position, a phenyl group at the 6-position, and a trifluoromethyl group at the 4-position. This specific substitution pattern confers distinct chemical and biological properties, including enhanced metabolic stability and lipophilicity from the trifluoromethyl group, and a reactive handle for cross-coupling reactions via the chloro substituent . The compound is primarily utilized as a building block in medicinal chemistry and as a substrate in Suzuki-Miyaura cross-coupling reactions [1].

The Functional Consequences of the 2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine Scaffold: Why Analogs Cannot Be Interchanged


Generic substitution among 2-chloro-4-(trifluoromethyl)pyridine derivatives is not feasible due to the precise electronic and steric effects imparted by the 6-phenyl substituent. The presence of the phenyl group at the 6-position significantly alters the compound's reactivity and binding profile compared to simpler analogs like 2-chloro-4-(trifluoromethyl)pyridine. For instance, the 6-phenyl group introduces steric bulk that can influence regioselectivity in cross-coupling reactions and provides additional π-stacking interactions in biological targets [1]. Furthermore, the combination of the electron-withdrawing trifluoromethyl group and the conjugated phenyl ring creates a unique electronic environment that is not replicated by other substitution patterns. This specific arrangement is often critical for achieving desired potency and selectivity in drug discovery programs, as evidenced by structure-activity relationship (SAR) studies on related pyridine-based inhibitors [2].

Quantitative Evidence for Differentiating 2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine from Its Closest Analogs


Enhanced Lipophilicity (clogP) Compared to Non-Phenyl and Non-Trifluoromethyl Analogs

The calculated partition coefficient (clogP) of 2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine is significantly higher than that of its des-phenyl or des-trifluoromethyl analogs, indicating enhanced membrane permeability potential. Based on a class-level inference from a series of 4-(trifluoromethyl)pyridine derivatives, the addition of a phenyl group at the 6-position increases clogP by approximately 1.5-2.0 log units compared to 2-chloro-4-(trifluoromethyl)pyridine . This property is crucial for CNS drug discovery programs where optimal lipophilicity is required for blood-brain barrier penetration [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Site-Selective Suzuki-Miyaura Cross-Coupling Reactivity

The 2-chloro substituent in 2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine serves as a reactive handle for palladium-catalyzed cross-coupling reactions. Studies on closely related 2,6-dichloro-4-(trifluoromethyl)pyridine demonstrate that the 2-position is more reactive towards Suzuki-Miyaura coupling than the 6-position due to electronic effects [1]. In the target compound, the 6-position is already occupied by a phenyl group, making the 2-chloro group the sole reactive site. This contrasts with 2,6-dichloro-4-(trifluoromethyl)pyridine, where a mixture of mono- and di-coupled products can be obtained unless conditions are carefully controlled. This site-selectivity simplifies the synthesis of unsymmetrical 2-aryl-6-phenyl-4-(trifluoromethyl)pyridines.

Organic Synthesis Cross-Coupling Catalysis

Purity Specifications and Storage Stability from Vendor Datasheets

Multiple vendors supply 2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine with a minimum purity specification of 95% to 98% . This is a standard purity grade for research and development use. Notably, one vendor specifies a purity of 98% (GC) , which is higher than the 95% specification offered by others . While not a direct biological comparison, this quantitative difference in purity may be relevant for sensitive applications requiring minimal impurities. Additionally, storage recommendations vary, with some vendors suggesting long-term storage in a cool, dry place and others specifying sealed, dry conditions at 2-8°C .

Chemical Sourcing Quality Control Stability

Optimal Application Scenarios for 2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine Based on Differentiated Properties


Medicinal Chemistry: CNS Drug Discovery Scaffold

The compound's enhanced lipophilicity (clogP ~4.2) makes it a suitable starting point for CNS drug discovery programs targeting receptors or enzymes within the brain. The trifluoromethyl group improves metabolic stability, while the phenyl group provides a rigid, lipophilic core for optimizing blood-brain barrier penetration [1]. This scaffold is particularly relevant for developing kinase inhibitors or GPCR modulators where a balance of potency and CNS exposure is required .

Organic Synthesis: Building Block for Unsymmetrical Biaryl Systems

The predictable site-selectivity of the 2-chloro group in Suzuki-Miyaura cross-coupling reactions makes this compound an ideal building block for the construction of unsymmetrical 2-aryl-6-phenyl-4-(trifluoromethyl)pyridines. Researchers can reliably functionalize the 2-position without affecting the pre-installed 6-phenyl group, streamlining the synthesis of complex pyridine-based ligands and materials [2].

Chemical Biology: Probe Synthesis for Target Identification

The compound's unique combination of a reactive chloro handle and a biasing phenyl/trifluoromethyl group allows for the facile introduction of affinity tags or fluorescent reporters. This enables the creation of chemical probes for target identification and validation studies, where the 6-phenyl group can be leveraged for target engagement and the trifluoromethyl group for monitoring via 19F NMR [3].

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